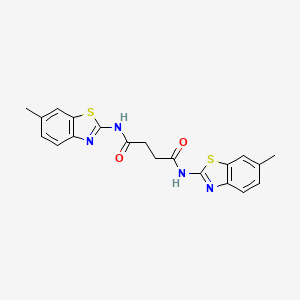
N,N'-bis(6-methyl-1,3-benzothiazol-2-yl)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)butanediamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound features two benzothiazole rings substituted with methyl groups at the 6-position, connected by a butanediamide linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)butanediamide typically involves the condensation of 2-amino-6-methylbenzothiazole with a suitable butanediamide precursor. One common method is the reaction of 2-amino-6-methylbenzothiazole with butanediamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzothiazole rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4; typically in aqueous or organic solvents under mild conditions.
Reduction: NaBH4, LiAlH4; usually in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: HNO3, Br2; often in the presence of a catalyst or under controlled temperature conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the benzothiazole rings
Scientific Research Applications
N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)butanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)butanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: A precursor in the synthesis of N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)butanediamide.
Benzothiazole: The parent compound of the benzothiazole family.
6-Methylbenzothiazole: A methyl-substituted derivative of benzothiazole.
Uniqueness
N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)butanediamide is unique due to its dual benzothiazole rings and butanediamide linker, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H18N4O2S2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N,N'-bis(6-methyl-1,3-benzothiazol-2-yl)butanediamide |
InChI |
InChI=1S/C20H18N4O2S2/c1-11-3-5-13-15(9-11)27-19(21-13)23-17(25)7-8-18(26)24-20-22-14-6-4-12(2)10-16(14)28-20/h3-6,9-10H,7-8H2,1-2H3,(H,21,23,25)(H,22,24,26) |
InChI Key |
NBCTVLKHOJRAFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















